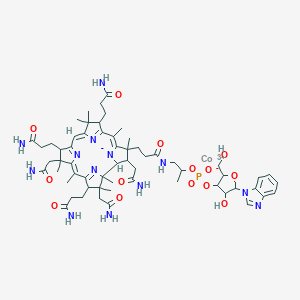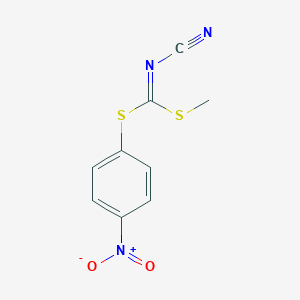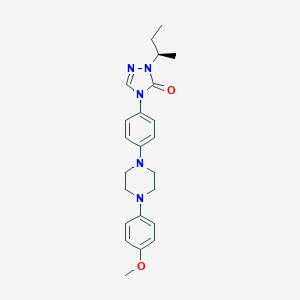
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-, also known as WAY-100635, is a selective antagonist of the serotonin 5-HT1A receptor. This compound has been widely used in scientific research to investigate the function of the serotonin system in the brain and its role in various physiological and pathological processes.
作用機序
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- is a selective antagonist of the serotonin 5-HT1A receptor, which is widely distributed in the brain and plays a key role in the regulation of mood, anxiety, and cognition. By blocking the activity of this receptor, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- can modulate the function of the serotonin system and alter the release of other neurotransmitters such as dopamine and norepinephrine. This compound has been shown to have high affinity and selectivity for the 5-HT1A receptor, and its binding site has been characterized using molecular modeling and site-directed mutagenesis.
生化学的および生理学的効果
The biochemical and physiological effects of 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- depend on the specific experimental conditions and the dose used. In general, this compound has been shown to reduce the activity of the serotonin system and alter the release of other neurotransmitters such as dopamine and norepinephrine. In animal studies, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- has been shown to reduce anxiety-like behavior, improve cognitive function, and modulate the response to stress. In humans, this compound has been used in positron emission tomography (PET) studies to measure the density and distribution of the serotonin 5-HT1A receptor in the brain.
実験室実験の利点と制限
The main advantages of using 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- in lab experiments are its high affinity and selectivity for the serotonin 5-HT1A receptor, which allows for precise manipulation of the serotonin system. This compound has been extensively characterized in terms of its binding properties and pharmacokinetics, which makes it a reliable tool for studying the function of the serotonin system in the brain. However, there are also some limitations to using 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-, such as its relatively low solubility and stability in aqueous solutions, and its potential for off-target effects at high concentrations.
将来の方向性
There are several future directions for research on 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- and the serotonin 5-HT1A receptor. One area of interest is the role of this receptor in the development and treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. Another area of interest is the interaction between the serotonin system and other neurotransmitter systems in the brain, and the potential for developing new drugs that target multiple receptors. Finally, there is also interest in developing new imaging techniques that can measure the activity of the serotonin system in real-time, and the potential for using these techniques to guide personalized treatment for psychiatric disorders.
合成法
The synthesis of 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- involves several steps, starting from the reaction of 4-methoxyphenylpiperazine with 4-bromoaniline to form 4-(4-(4-methoxyphenyl)piperazin-1-yl)aniline. This intermediate is then reacted with 2-sec-butyl-4,5-dihydro-1H-imidazole-1-carboxylic acid to form the final product, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)-. The overall yield of this synthesis is around 20%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- has been extensively used in scientific research to investigate the function of the serotonin 5-HT1A receptor and its role in various physiological and pathological processes. This compound has been used in both in vitro and in vivo studies to elucidate the mechanism of action of the serotonin system in the brain and its effects on behavior, mood, and cognition. In particular, 2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- has been used to study the role of the serotonin system in anxiety, depression, schizophrenia, and other psychiatric disorders.
特性
CAS番号 |
149809-44-9 |
|---|---|
製品名 |
2-sec-Butyl-4-(4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)-2H-1,2,4-triazol-3(4H)-one, (R)- |
分子式 |
C23H29N5O2 |
分子量 |
407.5 g/mol |
IUPAC名 |
2-[(2R)-butan-2-yl]-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C23H29N5O2/c1-4-18(2)28-23(29)27(17-24-28)21-7-5-19(6-8-21)25-13-15-26(16-14-25)20-9-11-22(30-3)12-10-20/h5-12,17-18H,4,13-16H2,1-3H3/t18-/m1/s1 |
InChIキー |
IVIVGYTUQVJVPF-GOSISDBHSA-N |
異性体SMILES |
CC[C@@H](C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
正規SMILES |
CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC |
その他のCAS番号 |
149809-44-9 |
同義語 |
3H-1,2,4-TRIAZOL-3-ONE, 2,4-DIHYDRO-4-[4-[4-(4-METHOXYPHENYL)-1-PIPERAZINYL]PHENYL]-2-(1-METHYLPROPYL)-, (R)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



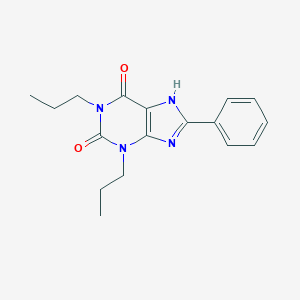
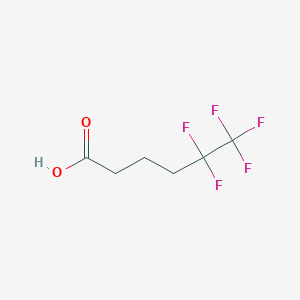
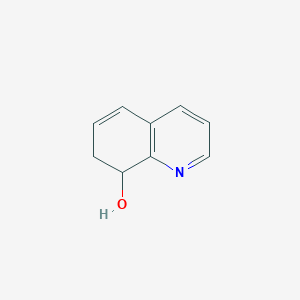
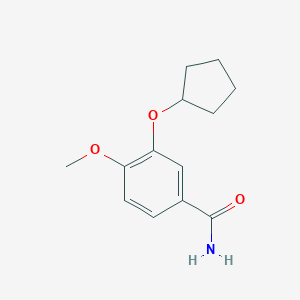
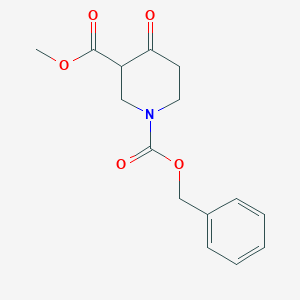
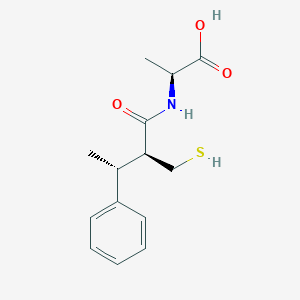
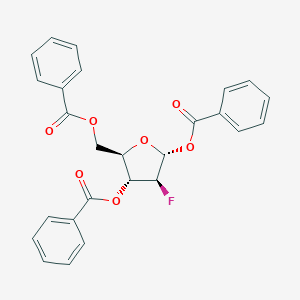
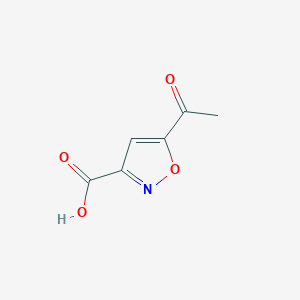
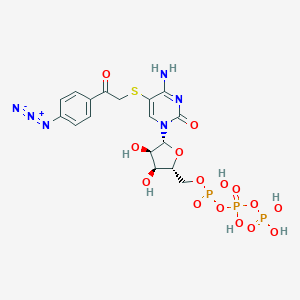
![2-(Methylthio)thieno[3,2-c]pyridine-3-carbonitrile](/img/structure/B136367.png)
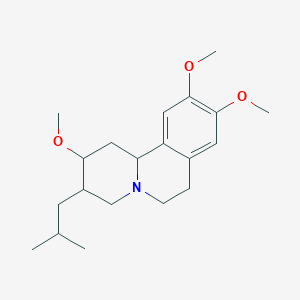
![[(4-Bromophenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136369.png)
